N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide
Description
N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide is a structurally complex molecule featuring a chromen-4-ylidene core substituted with a 4-methoxyphenyl group, a methyl group at position 6, and an acetamide moiety modified with a benzyl and cyano group. This compound belongs to the class of chromene derivatives, which are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and receptor-binding properties .
Properties
IUPAC Name |
N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-18-8-13-25-23(14-18)22(15-26(32-25)20-9-11-21(31-2)12-10-20)24(16-28)27(30)29-17-19-6-4-3-5-7-19/h3-15H,17H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHGWFIYBFKJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=C(C#N)C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C22H22N2O3
- Molecular Weight : 362.42 g/mol
- IUPAC Name : this compound
The presence of the cyano group, methoxyphenyl moiety, and chromenylidene structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
The compound demonstrated bactericidal activity with a mechanism that may involve the inhibition of protein synthesis and disruption of nucleic acid production pathways .
Antifungal Activity
The antifungal potential of this compound has also been evaluated against various fungal strains. The results indicate moderate activity:
Antifungal Efficacy
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 31.2 |
| Aspergillus niger | 62.5 |
The antifungal efficacy was lower compared to standard antifungal agents such as fluconazole, indicating that while the compound possesses some antifungal properties, it may not be as potent .
Anticancer Activity
This compound has shown promise in anticancer applications as well. In vitro studies have reported its effects on various cancer cell lines.
Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A431 (human epidermoid) | 10 |
| MCF7 (breast cancer) | 15 |
The compound exhibited significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Study on Antibacterial Properties : A recent study highlighted the compound's selective activity against Gram-positive bacteria, with a reported MIC value significantly lower than that of traditional antibiotics like levofloxacin .
- Antifungal Evaluation : In another investigation, the compound was tested against clinical isolates of fungi, revealing its moderate activity which could be enhanced through structural modifications .
- Anticancer Investigations : Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells, making it a candidate for further development in chemotherapy protocols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide may exhibit anticancer properties. Chromene derivatives have been studied for their ability to inhibit topoisomerase and cytochrome P450 enzymes, which are critical in cancer cell proliferation and metabolism . Studies involving analogs of this compound have shown promising results in reducing tumor growth in various cancer models.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as many chromene derivatives are known for their ability to modulate inflammatory pathways. For instance, research has documented the anti-inflammatory activity of related compounds through the inhibition of pro-inflammatory cytokines and enzymes . This property could make this compound a candidate for developing new anti-inflammatory drugs.
Antioxidant Activity
Studies have highlighted the antioxidant capacity of similar benzyl-substituted compounds, which can scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.
Neuroprotective Effects
Given the structural characteristics of this compound, it may also possess neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from apoptosis and oxidative damage, indicating potential applications in treating neurodegenerative diseases .
Table: Summary of Case Studies Involving Related Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Flavone-Acetamide Derivatives ()
Compounds such as N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIe) and N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) share the chromen-4-one core and acetamide substituents. Key differences include:
- Chromen-4-ylidene vs.
- Substituent Effects: The cyano group in the target compound may increase electron-withdrawing effects, altering reactivity and binding affinity relative to VIe’s chlorophenyl or VIf’s methoxyphenyl groups.
N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)acetamide ()
The compound 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide shares the acetamide and 4-methoxyphenyl motifs but lacks the chromen ring. Key distinctions:
- Chromen Core : The target compound’s chromen system likely improves rigidity and thermal stability, as seen in related chromene derivatives with higher melting points (e.g., VIe: 155–157°C vs. ’s compound: 124.9–125.4°C) .
- Biological Implications: The chromen ring may enhance interactions with biological targets like adenosine receptors, as demonstrated in flavone derivatives .
Physicochemical Properties
- Melting Points: Chromen derivatives generally exhibit higher melting points due to rigidity (e.g., VIe: 155–157°C vs. non-chromen acetamides: ~125°C).
- Spectroscopy: The target compound’s cyano group would show a distinct IR peak at ~2200 cm⁻¹, absent in VIe/VIf. NMR would reveal benzyl protons (δ ~4.5–5.0 ppm) and chromen aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
